2-Methylbutylamine

Catalog No.
S793388
CAS No.
96-15-1
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutylamine

CAS Number

96-15-1

Product Name

2-Methylbutylamine

IUPAC Name

2-methylbutan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3

InChI Key

VJROPLWGFCORRM-UHFFFAOYSA-N

SMILES

CCC(C)CN

solubility

Soluble in water
Soluble (in ethanol)

Canonical SMILES

CCC(C)CN

The exact mass of the compound 2-Methylbutylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylbutylamine is a primary aliphatic amine, one of the structural isomers of pentylamine. As a chiral compound (CAS 96-15-1 refers to the racemate), its primary value proposition lies in its use as a precursor for stereoselective synthesis and as a resolving agent for racemic mixtures. [1] Its distinct branching pattern also influences its physical properties, such as boiling point, and its steric behavior as a structure-directing agent in materials synthesis, differentiating it from its linear and other branched-chain isomers. [REFS-2, REFS-3]

Substituting 2-Methylbutylamine with achiral isomers like n-pentylamine or 3-methylbutylamine (isoamylamine) will result in complete failure in applications requiring chirality, such as the resolution of racemic carboxylic acids. [1] Furthermore, its unique 2-methyl branching creates a specific steric profile that is critical in its role as a template or structure-directing agent (SDA) for porous materials; using a linear (n-pentylamine) or differently branched (3-methylbutylamine) isomer will lead to different, or potentially amorphous, final products. [2] Even subtle shifts in physical properties, like boiling point, can impact process parameters such as solvent removal and purification, making drop-in substitution unreliable. [3]

Processability Advantage: Differentiated Boiling Point for Optimized Distillation and Solvent Removal

2-Methylbutylamine exhibits a boiling point range of 94–97 °C, which is distinctly lower than its linear isomer, n-pentylamine (104 °C). [REFS-1, REFS-2] This ~10 °C difference is significant for process design, allowing for lower energy expenditure during distillation or faster removal as a volatile base or solvent under reduced pressure. Its boiling point is comparable to, but on the lower end of the range for, its other common branched isomer, 3-methylbutylamine (isoamylamine), which boils at 95-97 °C. [2]

Evidence DimensionNormal Boiling Point
Target Compound Data94-97 °C
Comparator Or Baselinen-Pentylamine: 104 °C; 3-Methylbutylamine: 95-97 °C
Quantified Difference~10 °C lower than n-pentylamine
ConditionsAtmospheric pressure (760 mm Hg)

This lower boiling point relative to the linear isomer enables easier separation from higher-boiling reaction mixtures, reducing thermal stress on sensitive products and potentially lowering energy costs.

Enabling Capability for Chiral Separations: A Critical Advantage Over Achiral Isomers

As a chiral molecule, 2-methylbutylamine (in its enantiomerically pure forms) is suitable for use as a resolving agent to separate racemic mixtures, typically of chiral carboxylic acids, via diastereomeric salt formation. [1] This is a fundamental capability that its primary procurement alternatives, the achiral isomers n-pentylamine and 3-methylbutylamine (isoamylamine), completely lack. While resolution efficiency is substrate-dependent, the ability to perform this separation is a categorical, not quantitative, advantage for any process requiring enantiomerically pure products.

Evidence DimensionSuitability as a Chiral Resolving Agent
Target Compound DataCapable (is a chiral amine)
Comparator Or Baselinen-Pentylamine & 3-Methylbutylamine: Not capable (are achiral)
Quantified DifferenceQualitative; possesses an essential structural feature (chirality) that comparators lack.
ConditionsDiastereomeric salt crystallization processes

For synthesizing enantiopure active pharmaceutical ingredients (APIs) or fine chemicals, procuring a chiral amine is non-negotiable; achiral substitutes are fundamentally incompatible with the process goal.

Unique Steric Profile for Templating Porous Materials (Zeolites, MOFs)

In the synthesis of microporous materials like zeolites and metal-organic frameworks (MOFs), small amines often serve as structure-directing agents (SDAs) or templates, where the amine's size and shape dictate the resulting crystalline framework. [1] The specific location of the methyl group in 2-methylbutylamine provides a distinct steric profile compared to the linear shape of n-pentylamine or the different branching pattern of 3-methylbutylamine. This structural difference makes it a distinct tool for materials scientists exploring the synthesis of novel topologies; substituting one isomeric amine for another is a deliberate strategy to target different structures, not a cost-saving measure. [2]

Evidence DimensionMolecular Shape for Structure-Directing Effect
Target Compound DataBranched at C2 position
Comparator Or Baselinen-Pentylamine: Linear; 3-Methylbutylamine: Branched at C3 position
Quantified DifferenceQualitative; distinct steric and geometric profile.
ConditionsHydrothermal or solvothermal synthesis of porous crystalline materials

Procuring this specific isomer is essential for researchers aiming to reproduce or discover specific material frameworks where the template's precise geometry is critical to achieving the desired porosity and structure.

Resolution of High-Value Racemic Acids

This compound is the right choice when a process requires the separation of enantiomers from a racemic carboxylic acid, a common step in pharmaceutical manufacturing. Its inherent chirality, which is absent in n-pentylamine and isoamylamine, makes it a necessary precursor for forming separable diastereomeric salts. [1]

Screening for Novel Zeolite or MOF Structures

As a structure-directing agent, 2-methylbutylamine should be selected when the goal is to explore new crystalline porous materials. Its unique molecular geometry, distinct from its other C5 isomers, provides a specific template that can lead to the formation of unique framework topologies not accessible with linear or differently branched amines. [2]

Process Development Requiring a Volatile, Chiral Amine Base

In multi-step syntheses involving thermally sensitive intermediates, 2-methylbutylamine is a suitable choice as a chiral base that can be easily removed by distillation. Its boiling point is significantly lower than that of n-pentylamine, facilitating a more gentle workup procedure compared to the linear isomer. [3]

Physical Description

Colourless to yellowish liquid; Fishy aroma

XLogP3

1

Density

0.777-0.779

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

96-15-1

Wikipedia

2-methylbutylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanamine, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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